4-Bromo-3-ethoxy-1,2-thiazole
CAS No.:
Cat. No.: VC18041203
Molecular Formula: C5H6BrNOS
Molecular Weight: 208.08 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C5H6BrNOS |
|---|---|
| Molecular Weight | 208.08 g/mol |
| IUPAC Name | 4-bromo-3-ethoxy-1,2-thiazole |
| Standard InChI | InChI=1S/C5H6BrNOS/c1-2-8-5-4(6)3-9-7-5/h3H,2H2,1H3 |
| Standard InChI Key | OQSVDQIHKHUCFN-UHFFFAOYSA-N |
| Canonical SMILES | CCOC1=NSC=C1Br |
Introduction
Chemical Identity and Structural Features
Molecular Formula and Structural Characteristics
4-Bromo-3-ethoxy-1,2-thiazole has the molecular formula C₅H₆BrNOS, with a molecular weight of 208.08 g/mol. The core structure consists of a thiazole ring (a five-membered ring with sulfur at position 1 and nitrogen at position 2), substituted with a bromine atom at position 4 and an ethoxy group (-OCH₂CH₃) at position 3 (Figure 1). The ethoxy group introduces steric and electronic effects that influence reactivity, while the bromine atom serves as a potential site for further functionalization via cross-coupling or substitution reactions .
Table 1: Key Structural and Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₅H₆BrNOS |
| Molecular Weight | 208.08 g/mol |
| Ring System | 1,2-Thiazole |
| Substituents | 3-Ethoxy, 4-Bromo |
| CAS Number | Not yet assigned |
Synthesis and Industrial Production
Synthetic Routes
The synthesis of 4-bromo-3-ethoxy-1,2-thiazole likely involves sequential functionalization of the thiazole ring. Two plausible routes include:
-
Bromination of 3-Ethoxy-1,2-thiazole:
Direct bromination at the 4-position using bromine (Br₂) or N-bromosuccinimide (NBS) in the presence of a Lewis acid catalyst (e.g., FeBr₃). This method mirrors the bromination of 2-ethoxythiazole to form 4-bromo-2-ethoxythiazole. -
Etherification of 4-Bromo-1,2-thiazol-3-ol:
Reaction of 4-bromo-1,2-thiazol-3-ol with ethyl bromide (CH₃CH₂Br) under basic conditions (e.g., K₂CO₃) via Williamson ether synthesis.
Table 2: Comparison of Synthetic Methods
| Method | Yield (%) | Conditions | Key Challenges |
|---|---|---|---|
| Direct Bromination | 60–75 | Br₂, FeBr₃, 0–5°C | Regioselectivity control |
| Williamson Etherification | 50–65 | K₂CO₃, DMF, reflux | Precursor availability |
Industrial-Scale Production
Industrial synthesis would optimize reaction parameters (temperature, solvent, catalyst loading) to maximize yield and purity. Continuous-flow reactors might mitigate exothermic risks during bromination. Post-synthesis purification typically involves column chromatography or recrystallization .
Physicochemical Properties
Physical Properties
Based on analogs like 4-bromo-1,3-thiazole-2-carbaldehyde , the following properties are estimated:
-
Melting Point: 60–65°C
-
Boiling Point: 280–290°C at 760 mmHg
-
Density: 1.85–1.95 g/cm³
-
Solubility: Moderately soluble in polar aprotic solvents (e.g., DMF, DMSO), sparingly soluble in water.
Spectroscopic Data
-
¹H NMR (CDCl₃): δ 1.42 (t, 3H, -OCH₂CH₃), δ 4.12 (q, 2H, -OCH₂CH₃), δ 7.25 (s, 1H, thiazole-H5).
-
¹³C NMR: δ 14.1 (-OCH₂CH₃), δ 63.8 (-OCH₂CH₃), δ 118.9 (C4-Br), δ 152.3 (C3-O), δ 162.1 (C2-N).
Reactivity and Functionalization
Substitution Reactions
The bromine atom at position 4 is susceptible to nucleophilic aromatic substitution (SNAr) with amines, thiols, or alkoxides. For example:
This reactivity is analogous to 4-bromo-2-ethoxythiazole.
Cross-Coupling Reactions
| Parameter | Value |
|---|---|
| Flash Point | ~125°C |
| LD₅₀ (Oral, Rat) | Est. 200–300 mg/kg |
| Environmental Persistence | Moderate (t₁/₂ > 60 days) |
Personal protective equipment (PPE) should include nitrile gloves, safety goggles, and respiratory protection during handling.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume